3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
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Overview
Description
Preparation Methods
Reagent Selection: Choosing appropriate starting materials and reagents.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.
Purification: Using techniques such as chromatography to purify the final product.
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis process, ensuring consistency and purity through rigorous quality control measures .
Chemical Reactions Analysis
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific functional groups present in this compound .
Scientific Research Applications
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a reference compound in various chemical assays and studies.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, bioactive molecules typically exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one can be compared with other similar bioactive molecules in terms of its structure, activity, and applications. Some similar compounds include:
Chembl1234567: Known for its enzyme inhibition properties.
Chembl2345678: Studied for its receptor binding affinity.
Chembl3456789: Explored for its therapeutic potential in treating specific diseases.
The uniqueness of this compound lies in its specific molecular structure and the particular biological activities it exhibits .
Properties
IUPAC Name |
3-piperazin-1-yl-1-(2,2,2-trifluoroethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N3O/c12-11(13,14)8-17-5-1-2-9(10(17)18)16-6-3-15-4-7-16/h9,15H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAGMVOBCZQMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC(F)(F)F)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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